molecular formula C18H20N2O3S B2765626 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide CAS No. 888410-18-2

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2765626
CAS No.: 888410-18-2
M. Wt: 344.43
InChI Key: RYVWMTPCLNFVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide features a benzodioxin-thiazol core linked to a cyclohexanecarboxamide group. This structure combines a bicyclic 1,4-benzodioxin moiety (a fused dioxane and benzene system) with a thiazole heterocycle, which is substituted at the 2-position by a carboxamide group. The cyclohexane ring in the carboxamide likely enhances lipophilicity, influencing bioavailability and target binding .

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-17(12-4-2-1-3-5-12)20-18-19-14(11-24-18)13-6-7-15-16(10-13)23-9-8-22-15/h6-7,10-12H,1-5,8-9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVWMTPCLNFVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide typically involves multiple steps. One common approach starts with the preparation of the dihydrobenzo[b][1,4]dioxin core, which can be synthesized from 2,3-dihydroxybenzoic acid through alkylation, azidation, Curtius rearrangement, and hydrolysis . The thiazole ring is then introduced via a cyclization reaction involving appropriate thioamide precursors . Finally, the cyclohexanecarboxamide group is attached through an amide coupling reaction using standard peptide synthesis techniques .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide typically involves multi-step organic reactions. The key steps include:

  • Formation of the Benzodioxin Ring : This can be achieved through cyclization reactions involving appropriate dihydroxy compounds and halides under basic conditions.
  • Thiazole Introduction : The thiazole moiety is generally synthesized via condensation reactions involving α-halo ketones and thiourea derivatives.
  • Final Amide Formation : The cyclohexanecarboxylic acid is coupled with the thiazole derivative to form the desired amide.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on thiazole derivatives have shown promising results against various bacterial strains and fungi. These compounds may inhibit microbial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF7. In vitro assays have demonstrated that derivatives containing thiazole and benzodioxin moieties can induce cytotoxic effects in cancer cells by promoting apoptosis or inhibiting cell proliferation . Molecular docking studies have further elucidated the binding interactions between these compounds and specific cancer-related targets.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Compounds with similar structures have shown efficacy as inhibitors of α-glucosidase and acetylcholinesterase, making them candidates for treating conditions like Type 2 diabetes and Alzheimer's disease . The inhibition mechanism typically involves competitive binding to the active site of the enzymes.

Case Study 1: Antimicrobial Screening

A study conducted on a series of thiazole derivatives highlighted the antimicrobial efficacy of compounds related to this compound. The results indicated that several derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections .

Case Study 2: Anticancer Activity Assessment

In a focused study on anticancer properties, a derivative of this compound was tested against MCF7 cells using the Sulforhodamine B assay. The results showed that the compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study, including computational modeling and experimental validation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxin-Thiazol Scaffolds

2-Chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide
  • Structure : Differs in the carboxamide substituent (2-chloro-4-nitrobenzene vs. cyclohexane).
  • Molecular weight (417.82 g/mol) is higher than the target compound due to the nitro group .
  • Application: Not explicitly stated, but nitro groups are common in antimicrobial or antiparasitic agents.
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
  • Structure : Replaces cyclohexanecarboxamide with a benzofuran-carboxamide.
  • Properties : Benzofuran’s aromaticity may improve π-π stacking with protein targets. The oxygen in benzofuran could participate in hydrogen bonding, differing from the cyclohexane’s hydrophobic interactions .
G856-3480 (ChemDiv Screening Compound)
  • Structure : Incorporates a trifluoromethylphenyl-thiazol-ethyl group and an ethanediamide linker.
  • Properties: The trifluoromethyl group enhances metabolic stability and lipophilicity.

Functional Analogues with Benzodioxin or Thiazol Moieties

SSR181507 HCl
  • Structure : Combines a benzodioxin-methyl group with an azabicyclo[3.2.1]octane system.
  • Application : A dopamine D2 and serotonin 5-HT1A receptor partial agonist, used in schizophrenia research. The benzodioxin moiety may contribute to CNS penetration .
WAY100635
  • Structure : Contains a cyclohexanecarboxamide linked to a piperazinyl-pyridine system.
  • Application: A 5-HT1A receptor antagonist.
3',4'-(1",4"-Dioxino) Flavone Derivatives
  • Structure: Flavonoids with a 1,4-dioxane ring (e.g., compound 4f and 4g).
  • Application : Demonstrated antihepatotoxic activity comparable to silymarin. The dioxane ring’s oxygen atoms may chelate metals or stabilize free radicals, a mechanism less relevant to thiazol-based compounds .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Targets/Applications
Target Compound C₁₈H₁₉N₃O₃S* ~365.4 Cyclohexanecarboxamide CNS receptors, anti-inflammatory
2-Chloro-4-nitrobenzamide derivative C₁₈H₁₂ClN₃O₅S 417.82 Nitro, chloro Antimicrobial/electrophilic targets
G856-3480 (ChemDiv) C₂₄H₂₂F₃N₃O₃S 501.51 Trifluoromethyl, ethanediamide Kinase or GPCR modulation
SSR181507 HCl C₂₃H₂₆ClN₃O₃ 440.93 Azabicyclo, benzodioxin D2/5-HT1A receptors (CNS)
3',4'-(1",4"-Dioxino) Flavone (4g) C₁₉H₁₆O₅ 324.33 Hydroxy-methyl, dioxane Antihepatotoxic (ROS scavenging)

*Estimated based on structural similarity to and .

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Benzodioxin-Thiazol Core : Common in CNS-active compounds (e.g., SSR181507, WAY100635). The dioxane oxygen may enhance solubility, while the thiazol’s sulfur could influence redox interactions .
  • Carboxamide Substituents :
    • Cyclohexane : Increases hydrophobicity, favoring blood-brain barrier penetration.
    • Aromatic Groups (e.g., benzofuran, nitrobenzene) : Enhance rigidity and target affinity via π-π interactions but may reduce metabolic stability .
  • Electron-Withdrawing Groups (e.g., nitro, chloro) : Improve binding to enzymes or receptors with electrophilic pockets but may increase toxicity risks .

Biological Activity

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and significant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Core Components : A cyclohexanecarboxamide linked to a thiazole and a benzodioxin moiety.
  • Molecular Formula : C17H20N2O2S
  • CAS Number : 381724-21-6

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies indicate that derivatives of benzodioxin compounds exhibit inhibitory effects on various enzymes. For instance, compounds related to this structure have shown moderate inhibition against α-glucosidase, which is crucial for glucose metabolism and a target for type 2 diabetes treatment .
  • Antimicrobial Activity : Research has highlighted the potential antimicrobial properties of similar thiazole derivatives against Mycobacterium tuberculosis and other pathogens. The structural modifications in these compounds can enhance their efficacy against resistant strains .
  • Neuroprotective Effects : Some studies suggest that benzodioxin derivatives may possess neuroprotective properties, potentially through the modulation of cholinergic signaling pathways. This could be relevant for treating neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionModerate α-glucosidase inhibition (IC50 ~81 μM)
AntimicrobialActivity against Mycobacterium species (MIC ~250 µM)
NeuroprotectivePotential enhancement of cholinergic signaling

Case Studies and Research Findings

  • Anti-Diabetic Potential : A study synthesized various derivatives of the parent compound and evaluated their anti-diabetic potential through α-glucosidase inhibition assays. The most potent derivative exhibited an IC50 value significantly lower than that of standard drugs like acarbose, suggesting its potential as a therapeutic agent for managing blood glucose levels .
  • Antimycobacterial Activity : Another investigation focused on the antimycobacterial properties of thiazole derivatives. The study reported that certain structural modifications led to improved activity against drug-resistant strains of Mycobacterium tuberculosis, indicating that the compound could serve as a lead for developing new antimycobacterial agents .
  • Neuroprotective Studies : Research exploring the neuroprotective effects of benzodioxin derivatives indicated that these compounds could mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for conditions like Alzheimer's disease .

Q & A

Q. What are the recommended synthetic routes for N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Cyclization of precursors to form the thiazole core (e.g., via Hantzsch thiazole synthesis).
  • Subsequent functionalization with the benzodioxin moiety and cyclohexanecarboxamide group. Key steps require optimization of reagents (e.g., DMF-DMA for enaminone formation) and purification via column chromatography .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Analytical methods include:

  • NMR spectroscopy : To confirm functional groups and regiochemistry (e.g., benzodioxin aromatic protons at δ 6.7–7.2 ppm) .
  • Mass spectrometry (HRMS) : For molecular ion verification and detection of by-products .
  • HPLC : To assess purity (>95% recommended for biological assays) .

Q. What safety protocols should be followed when handling this compound?

While specific toxicity data are limited, general precautions apply:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Avoid ignition sources (P210) and ensure proper ventilation (P201/P202) .
  • Store in a cool, dry place away from reactive agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

  • Dose-response curves : Establish EC50/IC50 values using standardized protocols (e.g., MTT assays for cytotoxicity) .
  • Orthogonal assays : Confirm activity via complementary methods (e.g., fluorescence-based binding assays vs. enzymatic inhibition) .
  • Control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action?

Given limited mechanistic

  • Target fishing : Use affinity chromatography or thermal shift assays to identify protein targets .
  • Molecular docking : Screen against databases (e.g., PDBe-KB) to predict interactions with receptors like GPCRs or kinases .
  • Transcriptomic profiling : RNA-seq can reveal pathway modulation (e.g., neurotransmitter systems suggested in similar compounds) .

Q. How can synthetic by-products be minimized during scale-up?

Critical factors include:

  • Reagent stoichiometry : Optimize molar ratios (e.g., 1.2:1 for amine coupling) .
  • Temperature control : Exothermic reactions (e.g., cyclizations) require gradual heating .
  • In-line monitoring : Use FTIR or LC-MS to detect intermediates and adjust conditions dynamically .

Q. What structural modifications could enhance the compound’s pharmacokinetic properties?

Rational design approaches:

  • Bioisosteric replacement : Substitute the cyclohexanecarboxamide with a piperazine ring to improve solubility .
  • Prodrug derivatization : Introduce ester groups to enhance membrane permeability .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., benzodioxin oxidation) .

Methodological Guidance

Q. What in vitro models are suitable for preliminary neuroactivity screening?

  • Primary neuronal cultures : Assess neuroprotection against Aβ25–35-induced toxicity (relevant to Alzheimer’s research) .
  • SH-SY5Y cells : Evaluate dopamine receptor modulation via cAMP assays .
  • Blood-brain barrier (BBB) penetration : Use MDCK-MDR1 monolayers to predict CNS accessibility .

Q. How should researchers address low yields in thiazole ring formation?

Troubleshooting steps:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate cyclization .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with toluene for better regioselectivity .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes .

Q. What computational tools can predict metabolic pathways for this compound?

  • SwissADME : Estimates CYP450 metabolism and clearance .
  • METEOR : Identifies potential metabolites (e.g., benzodioxin hydroxylation) .
  • Molecular dynamics (MD) simulations : Model interactions with metabolic enzymes like CYP3A4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.